5-epi Emtricitabine Carboxylic Acid
Description
Properties
Molecular Formula |
C₈H₈FN₃O₄S |
|---|---|
Molecular Weight |
261.23 |
Synonyms |
(2R,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformation Pathways
Strategies for the Chemical Preparation of 5-epi Emtricitabine (B123318) Carboxylic Acid
The deliberate synthesis of 5-epi Emtricitabine Carboxylic Acid, while primarily undertaken for its use as a reference standard in impurity profiling, requires precise control over stereochemistry at two chiral centers of the 1,3-oxathiolane (B1218472) ring. The strategies involve building the core heterocyclic structure and introducing the pyrimidine (B1678525) base with the desired, albeit therapeutically less active, (2R,5R) configuration.
De Novo Synthetic Routes to Oxathiolane Carboxylic Acid Derivatives
The construction of the 1,3-oxathiolane ring is a foundational step in the synthesis of this class of nucleoside analogs. nih.gov De novo strategies focus on building the heterocyclic system from acyclic precursors. A common approach involves the condensation reaction between a protected glycolic aldehyde derivative and a mercaptoacetic acid derivative. nih.gov For instance, a protected glycolic aldehyde can react with 2-mercaptoacetic acid in a solvent like toluene (B28343) at reflux temperatures. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization via the elimination of a water molecule to yield a 1,3-oxathiolane lactone. nih.gov
Another key precursor is the 1,3-oxathiolane-2-carboxylate moiety. The synthesis of this core can be achieved by reacting an appropriate aldehyde with a mercapto-substituted dimethyl acetal. nih.gov These initial steps create the fundamental oxathiolane structure, which can then be further functionalized to introduce the necessary substituents and stereochemistry.
| Starting Material 1 | Starting Material 2 | Key Intermediate | Ring System Formed |
| Protected Glycolic Aldehyde | 2-Mercaptoacetic Acid | Hemithioacetal | 1,3-Oxathiolane Lactone |
| Benzoyloxyacetaldehyde | 2-Mercapto-substituted Dimethyl Acetal | - | 1,3-Oxathiolane Derivative |
Directed Stereoselective Synthesis for Specific (2R,5R) Configuration
Achieving the specific (2R,5R) configuration of this compound necessitates a stereocontrolled approach. The synthesis of enantiomerically pure L-oxathiolanyl nucleosides, including the α-L-(2R,5R) isomers, has been a subject of extensive research. nih.gov A pivotal strategy involves the condensation of a chiral 1,3-oxathiolane intermediate, which already possesses the desired stereochemistry, with a silylated 5-fluorocytosine (B48100) base.
The synthesis often starts from a chiral pool material, such as L-gulose, which is converted into a key chiral intermediate like 1,6-thioanhydro-L-gulopyranose. nih.gov This intermediate is then transformed into a chiral 1,3-oxathiolane acetate (B1210297) with the correct stereocenters. The subsequent glycosylation reaction with the activated pyrimidine base yields a mixture of α (2R,5R) and β (2R,5S) anomers. The desired α-anomer, which corresponds to the 5-epi configuration, can then be separated from the β-anomer using chromatographic techniques. This directed approach ensures that the final product has the intended absolute configuration at both the C2 and C5 positions of the oxathiolane ring.
Employment of Chiral Auxiliaries and Catalytic Systems in Stereocontrol
To circumvent the challenges of separating enantiomers or diastereomers, chiral auxiliaries are frequently employed. nih.gov A widely used and effective method in the synthesis of emtricitabine and its isomers involves the use of a chiral auxiliary such as (-)-L-menthol. scbt.com A racemic or diastereomeric mixture of a 5-hydroxy-1,3-oxathiolane-2-carboxylate intermediate is esterified with L-menthol. sigmaaldrich.comhisunnychem.comnih.gov This creates a pair of diastereomeric esters, for instance, (1R,2S,5R)-menthyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate and (1R,2S,5R)-menthyl (2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate.
These diastereomers exhibit different physicochemical properties, which allows for their separation by fractional crystallization or chromatography. Once the desired (2R,5R) diastereomer is isolated, it is condensed with 5-fluorocytosine. scbt.com The menthyl auxiliary is subsequently cleaved to yield the target nucleoside.
In addition to chiral auxiliaries, catalytic systems are crucial for enhancing stereoselectivity. Lewis acids like zirconium (IV) chloride (ZrCl₄) and trimethylsilyl (B98337) iodide (TMSI) have been shown to be effective promoters for the N-glycosylation step. acs.org These catalysts can form a complex with the oxathiolane intermediate, facilitating the stereoselective coupling with the nucleobase and preferentially forming one isomer over the others. nih.gov
| Strategy | Component | Role | Outcome |
| Chiral Auxiliary | (-)-L-Menthol | Forms separable diastereomeric esters | Isolation of the (2R,5R) oxathiolane precursor scbt.comsigmaaldrich.com |
| Catalytic System | Zirconium (IV) Chloride (ZrCl₄) | Acts as a Lewis acid catalyst for N-glycosylation | Promotes stereoselective formation of the desired nucleoside isomer acs.org |
| Catalytic System | Trimethylsilyl Iodide (TMSI) | Promoter for N-glycosylation | High stereoselectivity in the coupling reaction acs.org |
Mechanistic Investigations of Formation as a Process-Related Impurity
This compound is identified as a process-related impurity and a degradation product in the manufacturing of Emtricitabine. synthinkchemicals.comveeprho.com Its formation involves two key chemical transformations: the inversion of stereochemistry at the C-5 position and the oxidation of the hydroxymethyl group at the C-2 position.
Elucidation of Epimerization Pathways at the C-5 Position of the Oxathiolane Ring
Emtricitabine has a (2R,5S) configuration, while its 5-epi isomer possesses a (2R,5R) configuration. The inversion of the stereocenter at the C-5 position is known as epimerization. This transformation can occur under specific conditions encountered during synthesis, work-up, or storage. While the exact mechanism is not extensively detailed in the literature for this specific compound, plausible pathways can be proposed based on the chemical nature of the 1,3-oxathiolane ring.
The C-5 position is anomeric and is flanked by the ring oxygen and the nitrogen of the pyrimidine base. The stability of nucleosides can be pH-dependent. nih.gov Under acidic or basic conditions, epimerization at the C-5 position could be facilitated. One potential mechanism involves the protonation of the N-3 of the cytosine ring followed by a ring-opening to form a transient oxonium ion or a stabilized carbocation intermediate at C-5. This planar or near-planar intermediate would lose its original stereochemical information. Subsequent ring-closing would then lead to a mixture of both the (2R,5S) and (2R,5R) epimers. The presence of the sulfur atom in the ring can also influence the stability and reactivity of adjacent centers, potentially participating in the stabilization of intermediates that facilitate epimerization.
Oxidative Pathways Leading to Carboxylic Acid Formation from Hydroxymethyl Precursors
The carboxylic acid moiety in this compound results from the oxidation of the primary hydroxymethyl group at the C-2 position of the 5-epi-emtricitabine precursor. This transformation is a known degradation pathway. google.com The oxidation of a primary alcohol to a carboxylic acid typically proceeds through an aldehyde intermediate.
During the synthesis of emtricitabine, various reagents and conditions are used, some of which may have oxidative potential. For instance, certain work-up or purification steps could inadvertently lead to oxidation. The formation of an "emtricitabine acid impurity" has been noted during the reduction of the L-menthyl ester intermediate with sodium borohydride (B1222165) in an aqueous sodium hydroxide (B78521) medium, a step intended for reduction. google.com This suggests that complex redox processes may occur under these specific process conditions. The oxidation could also be a result of long-term exposure to air (auto-oxidation) or other oxidizing agents present as trace impurities in solvents or reagents.
Influence of Reaction Parameters on Isomer Distribution and Impurity Generation
The stereochemical purity of emtricitabine, which possesses two chiral centers at the C2 and C5 positions of the oxathiolane ring, is critical. This gives rise to four possible stereoisomers: the desired (2R,5S) isomer (Emtricitabine), its enantiomer (2S,5R), and two diastereomers, (2R,5R) and (2S,5S). europa.euresearchgate.net The (2R,5R) diastereomer is also known as 5-epi-Emtricitabine. venkatasailifesciences.com
A key step in many synthetic routes is the Vorbrüggen glycosylation, which couples the oxathiolane ring with the 5-fluorocytosine base. mit.eduthieme-connect.com The parameters of this reaction significantly influence the diastereomeric ratio of the resulting products. Research has demonstrated a method using chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent to activate a 1,3-oxathiolanyl acetate donor for N-glycosylation. mit.eduthieme-connect.com
The presence of water in the reaction medium is a critical parameter. thieme-connect.com It facilitates the in situ generation of hydroiodic acid (HI), which ionizes the anomeric acetate group. This leads to the formation of an oxonium ion intermediate that is trapped by the iodide to form a thermodynamically preferred trans-iodide intermediate. This intermediate then undergoes an SN2-like glycosylation reaction to yield the desired cis-configured nucleoside analog with high diastereoselectivity. thieme-connect.com Under optimized conditions, this method can produce the cis isomer with a diastereomeric ratio greater than 20:1 over the trans isomer. mit.eduthieme-connect.com
Table 1: Influence of Reaction Parameters in Vorbrüggen Glycosylation
| Parameter | Role/Effect | Outcome | Citation |
|---|---|---|---|
| Catalyst System | TMSCl-NaI | Activates the 1,3-oxathiolanyl acetate donor for glycosylation. | mit.eduthieme-connect.com |
| Solvent Additive | Water (0.1 M) | Acts as a proton donor for the in situ generation of HI, which promotes the formation of a key trans-iodide intermediate. | thieme-connect.com |
| Stereoselectivity | SN2-like reaction | The reaction pathway favors the formation of the cis-oxathiolane product over the trans-isomer. | thieme-connect.com |
| Diastereomeric Ratio | Optimized Conditions | Achieves a >20:1 ratio of the desired cis product to the trans product. | mit.edu |
Impurity generation is another critical aspect controlled by reaction conditions. The formation of Emtricitabine Carboxylic Acid (CAS No. 1238210-10-0) and its epimers, such as This compound , can occur through the oxidation of the primary hydroxymethyl group on the oxathiolane ring. veeprho.comnih.gov This oxidation can be a result of specific reagents or prolonged exposure to oxidative conditions during synthesis or workup. Other significant impurities include the S-oxide and desamino variants, whose formation is also linked to the specific chemical environment. europa.euveeprho.com
Table 2: Key Emtricitabine-Related Compounds and Impurities
| Compound Name | CAS Number | Molecular Formula | Type | Citation |
|---|---|---|---|---|
| Emtricitabine | 143491-57-0 | C₈H₁₀FN₃O₃S | Active Isomer | nih.gov |
| 5-epi Emtricitabine | 145986-26-1 | C₈H₁₀FN₃O₃S | Diastereomer/Impurity | veeprho.comsimsonpharma.com |
| Emtricitabine Carboxylic Acid | 1238210-10-0 | C₈H₈FN₃O₄S | Impurity/Metabolite | veeprho.comnih.gov |
| Emtricitabine S-Oxide | 152128-77-3 | C₈H₁₀FN₃O₄S | Impurity | allmpus.com |
| Emtricitabine Desamino Impurity | 1055312-45-2 | C₈H₉FN₂O₄S | Impurity | veeprho.com |
Degradation Studies and Chemical Stability Investigations of Related Nucleosides and Their Analogs
The chemical stability of emtricitabine and its analogs is essential for ensuring drug product quality. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Emtricitabine has been shown to be susceptible to degradation under specific stress conditions. Its degradation is significantly accelerated by exposure to acidic, basic, and high-temperature environments. europa.eu The primary degradation products identified under these conditions are often the S-oxide and desamino impurities. europa.eu However, the drug exhibits good stability in the solid state and when exposed to UV light. europa.eu In combination with other drugs, such as tenofovir (B777) disoproxil fumarate (B1241708) (TDF), emtricitabine can form interaction products under accelerated stability conditions of high temperature and humidity (40°C/75% RH). nih.gov
Table 3: Summary of Emtricitabine Degradation Profile
| Stress Condition | Stability | Major Degradants | Citation |
|---|---|---|---|
| Acid Hydrolysis | Degrades | S-Oxide, Desamino Impurity | europa.eujournaljpri.com |
| Base Hydrolysis | Degrades | S-Oxide, Desamino Impurity | europa.eujournaljpri.com |
| Thermal (Heat) | Degrades | S-Oxide, Desamino Impurity | europa.eu |
| Oxidative (Photocatalytic) | Degrades in UV/TiO₂/H₂O₂ system | Not specified | researchgate.net |
| Solid State | Stable | Minimal degradation | europa.eu |
| UV Light | Stable | Minimal degradation | europa.eu |
Investigations into related nucleoside analogs, such as Tenofovir, provide further insight into the stability of this class of compounds. A study on Tenofovir revealed significant degradation under both acidic and alkaline hydrolytic conditions, following pseudo-first-order kinetics. nih.gov The degradation products were identified, and the shelf-life was estimated under these conditions. For instance, in acidic conditions, the calculated half-life was 25.34 hours, while in alkaline conditions, it was 384.49 hours. nih.gov Notably, Tenofovir showed no significant degradation at a pH of 4.5, which is relevant for certain physiological environments, or under oxidative stress from hydrogen peroxide solutions. nih.gov Such studies highlight that while nucleoside analogs can be susceptible to harsh pH environments, their stability can be maintained under milder conditions.
Comprehensive Stereochemical Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For a molecule like 5-epi Emtricitabine (B123318) Carboxylic Acid, with multiple stereocenters, a combination of one-dimensional and two-dimensional NMR techniques is essential for its complete stereochemical assignment.
¹H NMR and ¹³C NMR for Chemical Shift and Connectivity Analysis
The ¹H NMR spectrum of 5-epi Emtricitabine Carboxylic Acid would provide crucial information about the proton environment within the molecule. The chemical shifts (δ) of the protons, their integration, and the coupling constants (J-values) between adjacent protons would allow for the initial assignment of the proton signals to the various parts of the molecule, including the pyrimidine (B1678525) ring, the oxathiolane ring, and the carboxylic acid group.
Similarly, the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. The number of signals would correspond to the number of unique carbon atoms, and their chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-6 (pyrimidine) | ~7.8 | - |
| H-5'a | ~3.5 | ~38 |
| H-5'b | ~3.2 | ~38 |
| H-4' | ~6.2 | ~88 |
| H-2' | ~5.4 | ~85 |
| COOH | ~12-13 | ~175 |
| C-2 (pyrimidine) | - | ~155 |
| C-4 (pyrimidine) | - | ~160 |
| C-5 (pyrimidine) | - | ~100 (C-F coupling) |
| C-6 (pyrimidine) | - | ~140 (C-F coupling) |
| C-2' | - | ~85 |
| C-4' | - | ~88 |
| C-5' | - | ~38 |
| COOH | - | ~175 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. Specific experimental data for this compound is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments are vital for establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the oxathiolane ring and their relationship with the pyrimidine base.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyrimidine base to the oxathiolane ring and confirming the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining the stereochemistry of a molecule. It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY would be critical in establishing the cis or trans relationship of the substituents on the oxathiolane ring and confirming the "epi" configuration at the C-5 position.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₈FN₃O₄S), HRMS would provide an exact mass measurement with a high degree of accuracy, confirming its elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₈FN₃O₄S |
| Molecular Weight | 261.23 g/mol |
| Exact Mass | 261.02195 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used to confirm the identity of a compound. The fragmentation of this compound would likely involve the cleavage of the glycosidic bond between the pyrimidine base and the oxathiolane ring, as well as fragmentation of the oxathiolane ring itself. Analyzing these fragmentation pathways would provide further evidence for the proposed structure.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination in the Solid State
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous information about its absolute and relative stereochemistry. A successful crystal structure of this compound would definitively confirm the spatial arrangement of all atoms, including the stereochemistry at the C-2 and C-5 positions of the oxathiolane ring. However, obtaining a single crystal suitable for X-ray diffraction can be challenging.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amine) | 3500-3300 |
| C=O stretch (Carboxylic acid & Pyrimidine) | 1750-1650 |
| C=C and C=N stretch (Pyrimidine ring) | 1650-1550 |
| C-F stretch | 1100-1000 |
| C-O stretch | 1200-1050 |
| C-S stretch | 700-600 |
Note: Specific experimental IR data for this compound is not publicly available.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is an essential technique for the separation of stereoisomers, ensuring the enantiomeric and diastereomeric purity of pharmaceutical compounds. For this compound, which is a diastereomer of Emtricitabine Carboxylic Acid, specific chiral high-performance liquid chromatography (HPLC) methods would be developed to resolve it from its other stereoisomers.
The successful separation of chiral carboxylic acids via HPLC is achievable, though it can present challenges. researchgate.net The selection of a suitable chiral stationary phase (CSP) is critical. researchgate.net Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose, are known for their broad selectivity and are often a primary choice for separating a wide range of chiral compounds, including acids. researchgate.net Another class of CSPs that could be effective are the macrocyclic glycopeptide phases, like Chirobiotic T, which are also known to resolve chiral acids. researchgate.net
The separation mechanism in chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, which differ in stability. This requires a minimum of three points of interaction. researchgate.net For this compound, these interactions would likely involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A hypothetical chiral HPLC method for the purity assessment of this compound is presented in the table below. The specific parameters would require empirical optimization.
Table 1: Hypothetical Chiral HPLC Method Parameters
| Parameter | Details |
| Column | Chiral AGP, Chiral-HSA, or a polysaccharide-based column (e.g., Chiralcel OD-H) |
| Mobile Phase | A mixture of an organic modifier (e.g., isopropanol, ethanol) and a buffered aqueous phase. The pH of the buffer would be critical for controlling the ionization of the carboxylic acid and amino groups. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry, likely at a wavelength where the chromophore of the molecule absorbs maximally (e.g., around 280 nm). |
| Temperature | Column temperature would be controlled to ensure reproducibility and improve resolution. |
Computational Chemistry and Molecular Modeling for Conformational Analysis and Stereochemical Prediction
Computational chemistry and molecular modeling are powerful tools for investigating the three-dimensional structure and stereochemical properties of molecules like this compound. These methods can provide insights into the compound's conformational preferences and help in predicting its stereochemical attributes.
Conformational analysis would be a primary application of computational modeling for this compound. Techniques such as molecular mechanics (MM) or more rigorous quantum mechanics (QM) methods, like Density Functional Theory (DFT), could be employed to identify the low-energy conformations of the molecule. This would involve exploring the potential energy surface by systematically rotating the rotatable bonds, such as the one connecting the pyrimidine base to the oxathiolane ring.
The results of such an analysis would reveal the most stable spatial arrangements of the atoms, which can influence the molecule's physical, chemical, and biological properties. Furthermore, computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted data can then be compared with experimental data to confirm the stereochemical assignment of the molecule.
Table 2: Application of Computational Methods
| Computational Method | Application for this compound |
| Molecular Mechanics (MM) | Initial conformational search to identify a broad range of possible structures. |
| Density Functional Theory (DFT) | Optimization of the geometry of the most stable conformers and calculation of their relative energies. Prediction of spectroscopic properties (NMR, IR). |
| Ab initio methods | High-accuracy energy calculations and electronic structure analysis. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics of the molecule in solution over time. |
Applications in Chemical Process Research and Development
Utilization as a Chemical Reference Standard for Quality Assurance and Impurity Monitoring in Nucleoside Analog Synthesis
5-epi Emtricitabine (B123318) Carboxylic Acid is widely used as a certified chemical reference standard for quality assurance (QA) and quality control (QC) in the synthesis of nucleoside analogs like Emtricitabine. lgcstandards.comsynthinkchemicals.comsynthinkchemicals.com Its primary function is in the development, validation, and routine application of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in the Emtricitabine API. synzeal.comsynzeal.com
During the manufacturing process, several impurities and by-products can form, potentially affecting the safety and efficacy of the final drug product. clearsynth.com Regulatory bodies require stringent monitoring and control of these impurities. synzeal.comclearsynth.com 5-epi Emtricitabine Carboxylic Acid, often designated as "Emtricitabine IP Impurity A" by pharmacopoeias, is a well-characterized impurity that manufacturers must test for. synthinkchemicals.comopulentpharma.com The availability of a high-purity reference standard, complete with a Certificate of Analysis, is essential for the accurate identification and quantification of this specific isomer. synthinkchemicals.comsimsonpharma.com This ensures that each batch of the API meets the strict purity specifications mandated for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comsynzeal.com
Table 1: Chemical Identity of this compound
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | (2R,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid | synthinkchemicals.com |
| Synonyms | Emtricitabine IP Impurity A, (2R,5R)-Emtricitabine Carboxylic Acid | synthinkchemicals.comsynthinkchemicals.com |
| CAS Number | 1238210-10-0 | synthinkchemicals.comusp.org |
| Molecular Formula | C₈H₈FN₃O₄S | synthinkchemicals.comscbt.com |
| Molecular Weight | 261.23 g/mol | synthinkchemicals.comscbt.comnih.gov |
Role in Understanding and Optimizing Reaction Pathways in Complex Organic Synthesis
The synthesis of Emtricitabine is a stereoselective process where achieving the correct cis configuration (2R, 5S) is critical for its therapeutic activity. google.com The formation of other optical isomers, such as the 5-epi (2R, 5R) configuration, is undesirable. google.com this compound, as a stable marker of this undesired epimerization, plays a vital role for process chemists in understanding and optimizing the reaction pathways.
By tracking the emergence of this specific impurity, researchers can dissect the reaction mechanism and identify the conditions that lead to its formation. rsc.org Factors such as solvent choice, temperature, reaction time, and the nature of leaving groups in precursor molecules can influence the stereochemical outcome of the synthesis. google.com Using the 5-epi carboxylic acid standard, chemists can conduct experiments to fine-tune these parameters, developing a reaction pathway that maximizes the yield of the desired (2R, 5S) isomer while minimizing the formation of the 5-epi isomer and other related substances. google.comrsc.org This optimization is crucial for developing an efficient, robust, and economically viable manufacturing process.
Development of Control Strategies for Undesirable Isomer and Impurity Formation in Industrial Chemical Processes
The knowledge gained from optimizing reaction pathways directly informs the development of robust control strategies for industrial-scale manufacturing. google.com The goal is to ensure consistent production of high-purity Emtricitabine, free from unacceptable levels of isomers and other impurities. clearsynth.com
A comprehensive control strategy involves setting precise specifications for all raw materials, intermediates, and the final API. synzeal.com Analytical methods, validated using reference standards like this compound, are implemented at critical points in the process to monitor the impurity profile. synzeal.com If the level of the 5-epi isomer or other impurities exceeds the predetermined action limits, the process can be adjusted in real-time. This proactive approach prevents the contamination of downstream batches and ensures the final product consistently meets regulatory standards for quality and safety. synzeal.comclearsynth.com The ultimate goal is to create a process that is well-understood and well-controlled, minimizing the need for extensive purification steps like chromatography, which can be costly and inefficient on an industrial scale. google.com
Table 2: Related Compounds in Emtricitabine Synthesis
| Compound Name | CAS Number | Role/Type |
|---|---|---|
| Emtricitabine | 143491-57-0 | Active Pharmaceutical Ingredient |
| Emtricitabine Enantiomer | 137530-41-7 | Impurity (enantiomer) |
| Emtricitabine Menthyl Ester | 764659-72-5 | Impurity / Intermediate |
| Emtricitabine 5-Fluorouracil Analog | 145986-11-4 | Impurity |
Application in Intellectual Property and Patent Landscape Analysis for Nucleoside Synthesis
The control of isomeric impurities is a significant aspect of the intellectual property (IP) and patent landscape for nucleoside synthesis. A patent for a manufacturing process often includes claims related to its ability to produce a compound with high stereochemical purity.
Patents for Emtricitabine synthesis frequently describe novel, stereo-selective methods that yield the desired 2R, 5S isomer with minimal contamination from other isomers like the 2S, 5R enantiomer or the trans (2S, 5S and 2R, 5R) diastereomers. google.com The development of a process that effectively prevents the formation of this compound and its precursors can be a key point of novelty and non-obviousness, making the process patentable. google.com
Furthermore, analyzing a competitor's patents can provide insight into their manufacturing strategy. The discussion of specific impurities and the methods used to control them can reveal the synthetic route being employed. Companies may also seek patent protection for the synthesis of the impurity reference standards themselves. Therefore, a thorough understanding of the formation and control of impurities like this compound is essential for navigating the patent landscape, ensuring freedom to operate, and protecting proprietary manufacturing processes.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Catalytic Approaches for Absolute Stereoselective Synthesis of Nucleoside Carboxylic Acids
The synthesis of nucleoside analogues with precise stereochemistry is a cornerstone of medicinal chemistry. The development of novel catalytic methods for the absolute stereoselective synthesis of nucleoside carboxylic acids, including the 5-epi isomer of Emtricitabine (B123318) Carboxylic Acid, is a critical area of future research. Current synthetic routes can be complex and may not always provide the desired stereoisomer in high purity.
Future research will likely focus on the design and application of new chiral catalysts, including both metal-based and organocatalytic systems. These catalysts could enable more efficient and direct routes to specific stereoisomers, reducing the need for lengthy purification steps. For instance, the evolution of dirhodium carboxylate catalysts has shown promise in asymmetric transformations and could be adapted for the synthesis of complex nucleoside derivatives. ucc.ie The goal is to develop methodologies that are not only highly selective but also scalable and environmentally benign.
Development of Ultra-Sensitive and Selective Analytical Methods for Trace-Level Detection
As regulatory standards for pharmaceutical impurities become more stringent, the need for highly sensitive and selective analytical methods for detecting trace levels of compounds like 5-epi Emtricitabine Carboxylic Acid is paramount. While standard chromatographic techniques are currently employed, there is a continuous drive to push the limits of detection and quantification.
Future advancements are expected in the realm of liquid chromatography-mass spectrometry (LC-MS), particularly with the advent of more sophisticated mass analyzers and ionization techniques. These technologies will enable the detection of impurities at even lower concentrations and in complex biological matrices. Furthermore, the development of novel sample preparation techniques will be crucial for enhancing the sensitivity and selectivity of these methods. The aim is to establish robust analytical protocols that can be readily implemented in quality control laboratories for routine monitoring of pharmaceutical products.
Advanced Theoretical and Computational Studies on Reactivity and Stability of Oxathiolane Carboxylic Acid Systems
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of molecules. Advanced theoretical and computational studies on the reactivity and stability of the oxathiolane carboxylic acid system, which forms the core of this compound, can provide invaluable insights that complement experimental work.
By employing quantum mechanical calculations, researchers can model the electronic structure, conformational landscape, and reaction mechanisms of these molecules. This can help in predicting their stability under various conditions, understanding their degradation pathways, and even guiding the design of more stable analogues. Such computational studies can elucidate the subtle energetic differences between stereoisomers and provide a rational basis for the observed chemical behavior, ultimately aiding in the development of more robust drug formulations.
Investigation of Chemoenzymatic and Biocatalytic Routes for the Production of Related Nucleoside Analogs and their Impurities
The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.govresearchgate.net The investigation of chemoenzymatic and biocatalytic routes for the production of nucleoside analogues and their impurities, including this compound, is a rapidly growing field of research. nih.govresearchgate.networktribe.com
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structural identity and stereochemical configuration of 5-epi Emtricitabine Carboxylic Acid?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the carbon-hydrogen framework and stereochemistry. For chiral centers, employ 2D NOESY or ROESY to resolve spatial relationships .
-
X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a chiral resolving agent .
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Compare retention times and fragmentation patterns with reference standards for impurity profiling .
-
Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Table 1 : Analytical Techniques and Applications
Technique Application Limitations NMR Stereochemical resolution Requires high-purity samples X-ray Crystallography Absolute configuration determination Time-intensive crystallization HPLC-MS Purity assessment and impurity tracking Limited to volatile/soluble compounds
Q. How can researchers optimize synthetic pathways to minimize this compound as a process impurity?
- Methodological Answer :
- Chiral Resolution : Use enantioselective catalysts (e.g., chiral amines) during nucleoside synthesis to suppress epimerization .
- Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions (temperature, pH) in real time .
- Purification Strategies : Apply preparative chromatography with polar stationary phases (e.g., silica gel modified with carboxylic acid groups) to isolate the target compound from diastereomers .
Advanced Research Questions
Q. How should researchers address contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Conduct accelerated stability testing at pH 1–10 (using HCl/NaOH buffers) and analyze degradation products via LC-MS/MS. Compare results with literature to identify pH-sensitive functional groups (e.g., carboxylic acid deprotonation at high pH) .
- Statistical Reconciliation : Use multivariate analysis (e.g., principal component analysis) to isolate confounding variables (e.g., temperature fluctuations, solvent polarity) across studies .
- Mechanistic Modeling : Apply density functional theory (DFT) to predict protonation states and degradation pathways at different pH levels .
Q. What computational approaches are suitable for predicting the reactivity of the carboxylic acid group in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding interactions in aqueous environments to predict hydrolysis rates .
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to compute Fukui indices for nucleophilic/electrophilic sites on the carboxylic acid moiety .
- Docking Studies : Simulate interactions with biological targets (e.g., HIV reverse transcriptase) to assess bioactivity relative to Emtricitabine .
Q. How can researchers design experiments to evaluate the impact of this compound on drug formulation stability?
- Methodological Answer :
- Forced Degradation : Expose formulations to heat, light, and humidity, then quantify impurity levels using validated HPLC methods .
- Excipient Compatibility Testing : Screen common excipients (e.g., lactose, magnesium stearate) for catalytic effects on epimerization via differential scanning calorimetry (DSC) .
- Long-Term Stability Protocols : Store samples under ICH guidelines (25°C/60% RH) and analyze at 0, 3, 6, and 12 months to establish shelf-life predictions .
Methodological Considerations
Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound impurity profiles?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., reaction time, catalyst loading) affecting impurity levels .
- Control Charts : Monitor mean impurity concentrations across batches and apply Western Electric Rules to detect out-of-trend data .
- Multivariate Regression : Correlate process variables (e.g., pH, temperature) with impurity concentrations to optimize synthesis .
Data Interpretation and Reporting
Q. How should researchers validate analytical methods for quantifying trace levels of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
